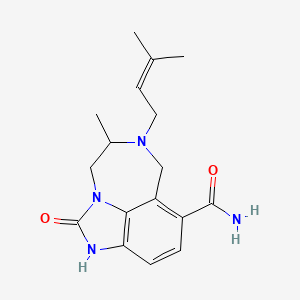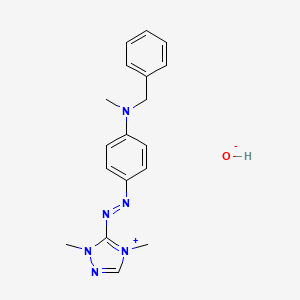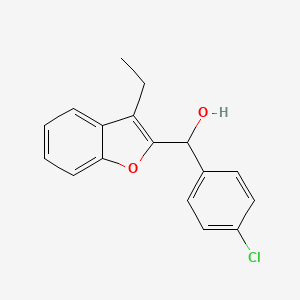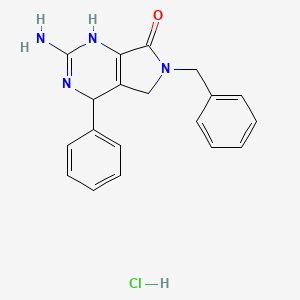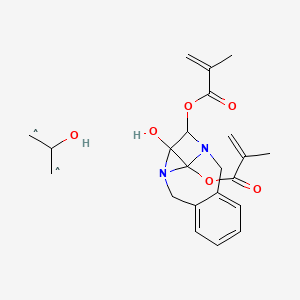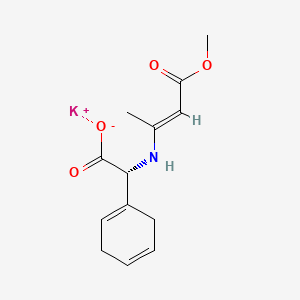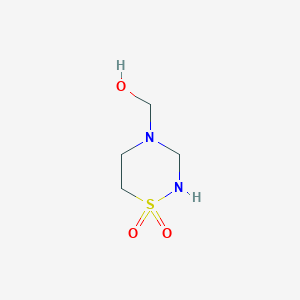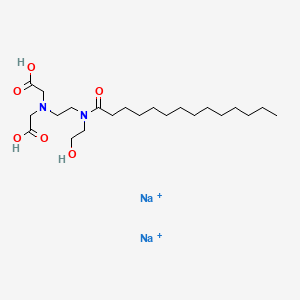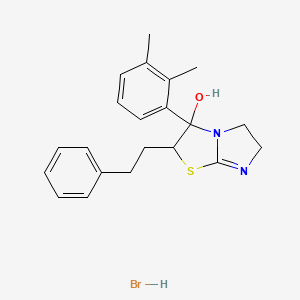
1-Methyl-N-(3-methyl-2-oxazolidinylidene)-1H-indazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-(3-methyl-2-oxazolidinylidene)-1H-indazol-4-amine is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-(3-methyl-2-oxazolidinylidene)-1H-indazol-4-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Indazole Core: Starting from a suitable precursor, such as a substituted phenylhydrazine, the indazole core can be synthesized through cyclization reactions.
Introduction of the Oxazolidinylidene Group: This step may involve the reaction of the indazole derivative with an appropriate oxazolidinone reagent under specific conditions.
Methylation: The final step could involve methylation reactions to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-(3-methyl-2-oxazolidinylidene)-1H-indazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-N-(3-methyl-2-oxazolidinylidene)-1H-indazol-4-amine would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved would vary based on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-4-amine: A simpler indazole derivative with potential biological activity.
3-Methyl-2-oxazolidinone: A related oxazolidinone compound used in various chemical reactions.
Uniqueness
1-Methyl-N-(3-methyl-2-oxazolidinylidene)-1H-indazol-4-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
87179-48-4 |
|---|---|
Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
3-methyl-N-(1-methylindazol-4-yl)-1,3-oxazolidin-2-imine |
InChI |
InChI=1S/C12H14N4O/c1-15-6-7-17-12(15)14-10-4-3-5-11-9(10)8-13-16(11)2/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
NAOKJONBHPTJPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC1=NC2=C3C=NN(C3=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


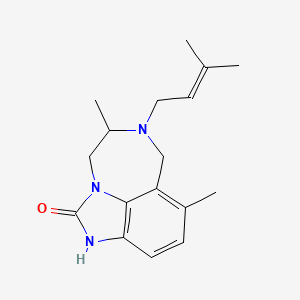
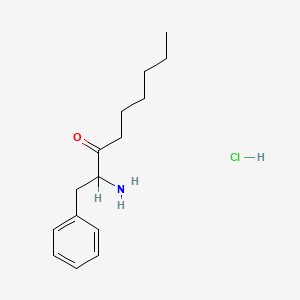
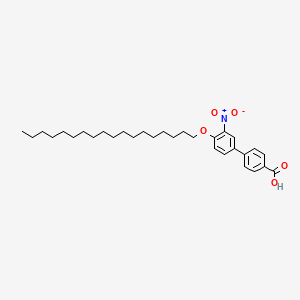
![(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol](/img/structure/B12704203.png)
